N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a novel compound characterized by its unique molecular structure, combining elements such as a 1,2,4-triazole ring, a trifluoromethyl group, and a phenylpropanamide backbone
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-21-13(15(16,17)18)20-22(14(21)24)10-9-19-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWFKSIARYPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the 1,2,4-Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring. A common starting material is 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, which can be prepared by the cyclization of appropriate hydrazine and aldehyde precursors under acidic conditions.
Attachment of the Phenylpropanamide Moiety: : The phenylpropanamide backbone is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine.
Final Assembly: : The final step is the introduction of the ethyl linker via alkylation. The compound is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production methods are scaled up using continuous flow reactors, which offer better control over reaction conditions and yield higher purity products. Solvent choices and reaction parameters are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Hydrolysis of the Amide Linkage
The secondary amide group undergoes hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and the corresponding amine derivative.
Conditions and Outcomes
Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state via inductive effects.
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in cycloaddition and alkylation reactions:
[3+2] Cycloaddition
The triazole acts as a dipolarophile in Huisgen cycloadditions with alkynes, forming fused heterocycles under Cu(I) catalysis .
Example Reaction
textTriazole + Phenylacetylene → 1,2,3-Triazolo[1,5-a]pyridine derivative
Conditions : CuI (10 mol%), DMF, 60°C, 12h. Yield : 82% .
N-Alkylation
The N1 position of the triazole undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base:
| Alkylating Agent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | N1-methylated triazole derivative | 90 |
Trifluoromethyl Group Stability
The -CF₃ group exhibits high stability under standard conditions but undergoes radical-mediated substitution in photoredox reactions :
Reaction Pathway
textR-CF₃ + Togni-II reagent → R-CF₂-O-TMS (via CF₃ radical transfer)
Conditions : Ir(ppy)₃ (2.5 mol%), MeCN, blue LED, 24h. Yield : 45–60% .
Reduction of the 5-Oxo Group
The ketone in the triazole ring is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
| Reducing Agent | Solvent | Temperature | Product (Alcohol) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 5-hydroxy derivative | 70 |
| LiAlH₄ | THF | 0°C → reflux | 5-hydroxy derivative | 85 |
Cross-Coupling Reactions
The phenylpropanamide moiety participates in Suzuki-Miyaura coupling if halogenated:
Hypothetical Example
text3-(4-Bromophenyl)propanamide derivative + Phenylboronic acid → Biaryl product
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C. Yield : Theoretical ~75% .
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results in inhibiting cancer cell growth in various cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
A study published in the ACS Omega journal highlighted that related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer cell lines including SNB-19 and OVCAR-8 . This suggests that N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide could be explored further for its anticancer potential.
Antimicrobial Properties
The triazole moiety is also associated with antimicrobial activity. Compounds containing triazole rings have been documented to exhibit antifungal and antibacterial properties. This makes them candidates for further development as therapeutic agents against infections.
Case Studies and Research Findings
Several research articles have documented the efficacy of similar compounds in various applications:
- Anticancer Studies : A study focused on the synthesis and evaluation of triazole derivatives showed significant anticancer activity against multiple cell lines .
- Biological Assessments : In vivo studies have indicated that related compounds can lower glucose levels in diabetic models, suggesting potential applications in diabetes management .
- Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities of these compounds with target proteins involved in disease processes .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the triazole ring facilitates hydrogen bonding and other interactions. The phenylpropanamide backbone provides structural stability and contributes to the compound's overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylacetamide
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylbutanamide
Uniqueness
Compared to its analogs, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the length and flexibility of the ethyl linker. This results in different spatial configurations and interactions with molecular targets, potentially leading to novel biological activities.
This deep dive into this compound covers its synthesis, reactivity, applications, and comparisons, highlighting its significance in various scientific fields. How would you like to use this knowledge?
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Compound Overview
The compound's molecular formula is with a molecular weight of approximately 398.386 g/mol. Its unique structural features include a triazole ring and a trifluoromethyl group, which enhance its lipophilicity and biological interactions. These characteristics make it a subject of interest in medicinal chemistry for developing new therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known to inhibit enzymes by binding to their active sites, effectively blocking substrate access. The trifluoromethyl group enhances binding affinity and selectivity, which can lead to increased potency against specific targets.
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that this compound may also exhibit anticancer activity. A study involving related triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF7 and A549 with IC50 values indicating significant growth inhibition . The presence of the phenyl group in the structure appears to enhance its anticancer efficacy.
Anti-inflammatory Effects
Triazole derivatives are recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various models, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various triazole derivatives against Staphylococcus aureus. The tested compounds exhibited MIC values lower than traditional antibiotics like vancomycin, indicating potential for development as novel antimicrobial agents .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that certain triazole derivatives induced apoptosis and inhibited cell proliferation significantly. This suggests that this compound could be further explored for its anticancer properties through structural optimization .
- Inflammation Model Evaluation : Research on inflammatory models showed that triazole compounds could effectively downregulate pro-inflammatory cytokines. This positions this compound as a candidate for treating inflammatory diseases .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and phenyl protons (δ ~7.2-7.5 ppm in ¹H) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s three-dimensional conformation?
Q. Advanced
- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving spatial arrangements of the triazole and phenyl groups .
- ORTEP Visualization : Graphical interfaces (e.g., ORTEP-III) illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data .
What strategies are employed to analyze discrepancies in biological activity data across different assay conditions?
Q. Advanced
- Assay Reprodubility Checks : Compare results under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Dose-Response Curves : Quantify IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify non-linear effects .
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
How can Design of Experiments (DoE) principles be applied to optimize the compound’s synthetic pathways?
Q. Advanced
- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., reaction time vs. yield) to identify optimal conditions .
- Robustness Testing : Evaluate synthetic reproducibility under minor parameter fluctuations (e.g., ±5°C temperature variance) .
What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent Variation : Modify the trifluoromethyl group to assess its role in target binding (e.g., replace with -Cl or -CF₂H) .
- Bioisosteric Replacements : Test triazole analogs (e.g., pyrazole or imidazole cores) to evaluate scaffold flexibility .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with activity .
What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?
Q. Basic
- Enzyme Inhibition Assays : Measure activity against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
- Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., MTT assay in HeLa cells) with EC₅₀ determination .
- Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability .
How can researchers address solubility challenges in pharmacological testing of the compound?
Q. Advanced
- Co-Solvent Systems : Employ DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining biocompatibility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .
- pH Adjustment : Ionize the amide group via salt formation (e.g., HCl salts) for buffer compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
